![molecular formula C17H15N3O2S B4140107 N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B4140107.png)
N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Overview
Description
N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a chemical compound with potential applications in scientific research. It is a thiazole derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors, particularly those involved in cell signaling pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, as well as induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One potential advantage of using N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine in lab experiments is its potential as an anti-cancer agent. It has also been investigated as a potential treatment for neurological disorders, which could be of interest to researchers in those fields. However, there are limitations to its use in lab experiments, particularly in terms of its toxicity and potential side effects.
Future Directions
There are several potential future directions for research involving N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. One direction could be to investigate its potential as a treatment for specific types of cancer. Another direction could be to further explore its mechanism of action and its potential as a therapeutic agent for neurological disorders. Additionally, further research could be done to investigate its potential side effects and toxicity, as well as ways to mitigate these effects.
Scientific Research Applications
N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the activity of certain enzymes and receptors. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-12-3-7-14(8-4-12)18-17-19-16(11-23-17)13-5-9-15(10-6-13)20(21)22/h3-11H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFZETTVAOFMBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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